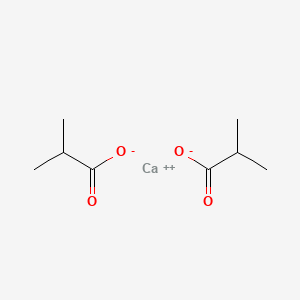

Calcium diisobutyrate

Description

Historical Context and Early Academic Investigations

The study of simple metal carboxylates dates back to the early 20th century, as chemists began to systematically investigate the properties and reactions of organic salts. Early work on calcium salts of lower fatty acids provided foundational knowledge. For instance, a 1902 publication by Lumsden in the Journal of the Chemical Society detailed the purification of calcium isobutyrate by crystallization from water. chemicalbook.com This study noted the formation of a pentahydrate at low temperatures and a monohydrate when crystallized from a saturated solution at 80°C, with a transition temperature of 62.5°C. chemicalbook.com These early investigations were crucial in establishing the basic physicochemical properties of such salts.

Significance and Research Trajectory in Contemporary Chemistry

In modern chemistry, the interest in calcium diisobutyrate is situated within the larger context of metal-organic frameworks (MOFs) and coordination polymers. The carboxylate group is a versatile ligand, capable of coordinating to metal ions in various modes (monodentate, bidentate, bridging), leading to the formation of diverse structural motifs. While specific research focusing solely on this compound is not abundant, the principles governing its formation and structure are relevant to the design of new materials with tailored properties. The branched nature of the isobutyrate ligand can influence the crystal packing and porosity of such materials, a key area of investigation in materials science.

Scope of Academic Inquiry for Carboxylic Acid Metal Salts

The academic inquiry into carboxylic acid metal salts is extensive and multifaceted. Researchers are exploring their potential in a variety of applications, driven by the tunability of their chemical and physical properties.

Structural Chemistry: A primary area of investigation is the crystal engineering of metal carboxylates. The coordination geometry of the metal ion and the nature of the carboxylic acid ligand dictate the resulting crystal structure. Studies on various calcium carboxylates have revealed the common formation of one-dimensional zig-zag or linear chain structures. researchgate.net These chains can then be linked by hydrogen bonding or other intermolecular forces to create more complex three-dimensional networks. The specific stereochemistry of the carboxylate ligand plays a significant role in the final architecture. rsc.org

Spectroscopic Characterization: Various spectroscopic techniques are employed to characterize metal carboxylates.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for probing the coordination mode of the carboxylate group. The positions of the asymmetric and symmetric stretching vibrations of the COO⁻ group can provide insights into whether the ligand is acting in a monodentate, bidentate, or bridging fashion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR, particularly ⁴³Ca NMR, can provide detailed information about the local environment of the calcium ion, including its coordination number and the geometry of the coordination sphere. rsc.orghuji.ac.il ¹H and ¹³C NMR are used to confirm the structure of the organic ligand.

Structure

2D Structure

Properties

IUPAC Name |

calcium;2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H8O2.Ca/c2*1-3(2)4(5)6;/h2*3H,1-2H3,(H,5,6);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVTQVYBMHFSYPL-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)[O-].CC(C)C(=O)[O-].[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14CaO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79-31-2 (Parent) | |

| Record name | Calcium diisobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50201449 | |

| Record name | Calcium diisobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

533-90-4 | |

| Record name | Calcium diisobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium diisobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium diisobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.801 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Strategies for Calcium Diisobutyrate Synthesis

The formation of this compound fundamentally involves the reaction between a calcium source and isobutyric acid or one of its derivatives.

Direct salt formation, a type of acid-base neutralization reaction, represents the most straightforward and common method for preparing this compound. These routes are typically characterized by high yields and simple procedures. The primary methods involve the reaction of isobutyric acid with a suitable calcium-containing base.

Reaction with Calcium Hydroxide (B78521): Isobutyric acid readily reacts with calcium hydroxide (Ca(OH)₂) in an aqueous medium. europa.eu This neutralization reaction yields this compound and water. The process is driven by the formation of the stable salt and water. A patent describes reacting a calcium source like calcium hydroxide with isobutyric acid under neat (solvent-free) conditions to produce a product useful as an animal feed supplement. wipo.int Similarly, the synthesis of other polymeric calcium carboxylates has been successfully achieved using calcium hydroxide as the calcium source. colab.ws

2(CH₃)₂CHCOOH + Ca(OH)₂ → Ca[(CH₃)₂CHCOO]₂ + 2H₂O

Reaction with Calcium Carbonate: Calcium carbonate (CaCO₃) is another common and inexpensive starting material. Its reaction with isobutyric acid is a classic example of an acid-carbonate reaction, which produces the calcium salt, water, and carbon dioxide gas. savemyexams.comrjoenology.com The effervescence from the release of CO₂ is a clear indicator of the reaction's progress. This method is widely used in various applications, including the deacidification of wines where calcium carbonate reacts with tartaric acid. rjoenology.com

2(CH₃)₂CHCOOH + CaCO₃ → Ca[(CH₃)₂CHCOO]₂ + H₂O + CO₂

Reaction with Calcium Oxide: Calcium oxide (CaO), or quicklime, can also be used. It first reacts with water present in the reaction medium to form calcium hydroxide in situ, which then neutralizes the isobutyric acid. wipo.int

CaO + H₂O → Ca(OH)₂ 2(CH₃)₂CHCOOH + Ca(OH)₂ → Ca[(CH₃)₂CHCOO]₂ + 2H₂O

These direct salt formation methods are summarized in the table below.

| Calcium Source | Chemical Formula | Reaction Type | Byproducts | Key Characteristics |

| Calcium Hydroxide | Ca(OH)₂ | Neutralization | Water | Direct, often used for neat reactions. wipo.int |

| Calcium Carbonate | CaCO₃ | Acid-Carbonate | Water, Carbon Dioxide | Inexpensive, effervescence indicates reaction. savemyexams.com |

| Calcium Oxide | CaO | Neutralization (via Ca(OH)₂) | Water | Reacts with water to form the hydroxide first. wipo.int |

More sophisticated synthetic strategies for preparing this compound include ligand exchange and transmetalation reactions. These methods are particularly useful for creating specific coordination complexes or when direct salt formation is not feasible.

Ligand Exchange: In this approach, the carboxylate group of isobutyric acid or an isobutyrate salt displaces another ligand already coordinated to a calcium center. The reverse can also occur, where a more basic ligand displaces the isobutyrate ligand from a pre-formed this compound complex. wikipedia.org The synthesis of various metal carboxylates often involves the displacement of ligands such as water or acetate (B1210297). researchgate.netnih.gov While specific examples detailing ligand exchange for this compound are not abundant, the principles are well-established in the synthesis of other calcium carboxylate complexes, such as those used in metal-organic frameworks (MOFs). researchgate.net The reaction equilibrium is governed by the relative binding affinities of the incoming and outgoing ligands.

Transmetalation: Transmetalation involves the transfer of a ligand from one metal center to another. For the synthesis of this compound, this could theoretically involve reacting an isobutyrate salt of a more reactive metal (e.g., an alkali metal like sodium isobutyrate) with a calcium salt (e.g., calcium chloride). This is a type of salt metathesis reaction. wikipedia.org Another approach is redox transmetalation, which has been used to synthesize bulky amido-calcium(II) complexes. nih.gov This method involves a redox reaction between an elemental metal (calcium) and a derivative of the desired ligand bound to a less electropositive metal. nih.gov While these advanced methods are common in organometallic chemistry, their application to the bulk synthesis of simple salts like this compound is less common than direct salt formation. thieme-connect.de

Research into new synthetic methods is driven by the need for greater efficiency, sustainability, and the production of materials with specific properties.

Solvothermal Synthesis: Employed for producing crystalline materials like metal-organic frameworks (MOFs), solvothermal synthesis involves a reaction in a closed vessel at temperatures above the solvent's boiling point. This technique has been used to create calcium-terephthalate MOFs, demonstrating its utility for forming calcium-carboxylate bonds under controlled conditions. researchgate.net This approach could be adapted to produce crystalline forms of this compound.

Aerosol Flow Reactor Method: A novel method for preparing polymeric nanoparticles directly as a dry powder involves an aerosol flow reactor. researchgate.net This technique could potentially be applied to produce this compound in nanoparticulate form for specialized applications, avoiding the need for additional stabilization materials. researchgate.net

Biosynthesis-Coupled Routes: Advances in biotechnology have enabled the production of isobutyric acid from renewable feedstocks like sugars using engineered bacteria. wikipedia.orgyufenggp.com This bio-derived isobutyric acid can then be used as a precursor in the direct salt formation routes described above, creating a more sustainable pathway from biomass to the final product. rsc.org

Metal-Free Catalysis: Recent discoveries have shown that small molecules like carbon monoxide can be incorporated into larger molecules using simple, metal-free compounds, avoiding the need for expensive and potentially toxic transition metal catalysts. rub.de While not a direct synthesis of this compound, such innovations in forming carbon-based structures point towards future synthetic strategies that are more sustainable.

Precursor Chemistry and Reactivity of Isobutyric Acid Derivatives

Isobutyric acid (systematic name: 2-methylpropanoic acid) is the primary precursor for this compound. wikipedia.orgyufenggp.com Its chemical structure, (CH₃)₂CHCOOH, features a carboxylic acid functional group, which dictates its reactivity.

Isobutyric acid behaves as a typical carboxylic acid. wikipedia.orgyufenggp.com The key reactions include:

Deprotonation: As a weak acid (pKa ≈ 4.8), it readily donates the proton of the carboxyl group in the presence of a base to form the isobutyrate anion, (CH₃)₂CHCOO⁻. gauthmath.com This is the fundamental reaction in direct salt formation routes.

Esterification: It reacts with alcohols to form isobutyrate esters, which are often valued for their pleasant fragrances (e.g., propyl isobutyrate has a pineapple-like scent). atamanchemicals.com

Formation of Acyl Halides: Reaction with agents like thionyl chloride (SOCl₂) converts the carboxylic acid to the more reactive isobutyryl chloride. This acid chloride is a common intermediate for synthesizing other derivatives like amides and anhydrides. yufenggp.comatamanchemicals.com

Amide Formation: It can react with ammonia (B1221849) or amines to form isobutyramide. yufenggp.com

Other derivatives of isobutyric acid, such as isobutyronitrile (B166230), can also serve as precursors. For instance, the hydrolysis of isobutyronitrile with an alkali is a known laboratory method to produce isobutyric acid. yufenggp.comatamanchemicals.com The reactivity of these precursors is central to the various synthetic strategies employed.

| Isobutyric Acid Derivative | Formula | Role in Synthesis |

| Isobutyric Acid | (CH₃)₂CHCOOH | Primary precursor, reacts directly with calcium bases. wikipedia.org |

| Isobutyryl Chloride | (CH₃)₂CHCOCl | Highly reactive intermediate for forming other derivatives. yufenggp.com |

| Isobutyrate Esters | (CH₃)₂CHCOOR | Can be hydrolyzed to isobutyric acid. atamanchemicals.com |

| Isobutyronitrile | (CH₃)₂CHCN | Can be hydrolyzed to isobutyric acid. yufenggp.com |

Advanced Structural Elucidation and Spectroscopic Characterization

Vibrational Spectroscopy for Molecular Structure Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful method for probing the molecular structure of calcium diisobutyrate. youtube.com It provides critical information on the chemical bonding and functional groups within the molecule, particularly the nature of the interaction between the calcium ion and the isobutyrate ligands. dalalinstitute.com

Fourier Transform Infrared (FTIR) Spectroscopy Applications

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in characterizing the coordination of the isobutyrate carboxylate (COO⁻) groups to the calcium cation. springernature.com The vibrational modes of the carboxylate group, specifically the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations, are highly sensitive to the coordination environment. nih.gov In the free isobutyrate anion, these bands appear at distinct frequencies. Upon coordination to Ca²⁺, the positions of these bands shift.

The magnitude of the separation between the asymmetric and symmetric stretching frequencies (Δν = νₐₛ - νₛ) is a key diagnostic parameter for determining the coordination mode of the carboxylate ligand. Generally, the following correlations are observed:

Ionic Interaction: A small separation (Δν), similar to that of the sodium or potassium salt, suggests a predominantly ionic interaction.

Bidentate Chelation: A smaller Δν compared to the ionic salt often indicates a bidentate chelating coordination, where both oxygen atoms of the carboxylate group bind to the same calcium ion.

Unidentate Coordination: A larger Δν compared to the ionic salt points to a unidentate coordination, where only one oxygen atom is bound to the calcium ion.

Bridging Coordination: A Δν value intermediate between unidentate and bidentate can suggest a bridging mode, where the carboxylate group links two different calcium ions.

For this compound, FTIR analysis reveals the specific way the isobutyrate ligands are bound to the central calcium atom, providing foundational data for its structural model. researchgate.netnih.govresearchgate.net The spectra would also show characteristic peaks for the C-H stretching and bending vibrations of the isopropyl groups.

Table 1: Illustrative FTIR Vibrational Frequencies for Carboxylate Coordination in this compound This table presents typical frequency ranges for carboxylate groups. Actual values for this compound require experimental measurement.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Structural Information |

| Asymmetric COO⁻ Stretch (νₐₛ) | 1550 - 1620 | Sensitive to metal-ligand bond strength and coordination mode. |

| Symmetric COO⁻ Stretch (νₛ) | 1400 - 1450 | Shifts based on the electronic environment of the carboxylate group. |

| C-H Stretch (isopropyl) | 2850 - 3000 | Confirms the presence of the aliphatic part of the isobutyrate ligand. |

| C-H Bend (isopropyl) | 1360 - 1390 | Characteristic bending modes for the methyl and methine groups. |

Raman Spectroscopy for Ligand-Metal Coordination

Raman spectroscopy provides complementary information to FTIR. researchgate.net While FTIR is based on the change in dipole moment during a vibration, Raman scattering depends on the change in polarizability. For a molecule with a center of symmetry, vibrational modes that are Raman active are often IR inactive, and vice versa (Rule of Mutual Exclusion).

In the context of this compound, Raman spectroscopy is particularly effective for studying the symmetric COO⁻ stretching vibration, which often produces a strong Raman signal. nih.gov Furthermore, low-frequency Raman spectroscopy can directly probe the Ca-O stretching vibrations, typically found in the 200-400 cm⁻¹ range. researchgate.net The frequency of these metal-oxygen vibrations provides a direct measure of the bond strength between the calcium ion and the isobutyrate ligands. nih.gov By analyzing these vibrations, researchers can gain detailed insights into the geometry and strength of the coordination sphere around the calcium ion. e-bookshelf.de

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the detailed structure and conformational dynamics of this compound in both solution and the solid state.

Proton (¹H) NMR Applications

Proton (¹H) NMR spectroscopy provides precise information about the electronic environment of the hydrogen atoms in the isobutyrate ligand. wikipedia.org The spectrum of this compound in a suitable deuterated solvent (like D₂O) is expected to show two distinct signals corresponding to the two types of protons:

Methine Proton (-CH-): A septet arising from the single methine proton being split by the six equivalent protons of the two adjacent methyl groups.

Methyl Protons (-CH₃): A doublet resulting from the six equivalent methyl protons being split by the single adjacent methine proton.

While calcium itself is NMR silent in this context, its coordination to the carboxylate group can induce subtle changes in the chemical shifts of the protons, particularly the methine proton which is closer to the coordination site. nih.govnih.gov The integration of the peak areas would confirm the 1:6 ratio of methine to methyl protons.

Carbon-13 (¹³C) NMR and Other Nuclei

Carbon-13 (¹³C) NMR spectroscopy provides data on the carbon skeleton of the isobutyrate ligand. libretexts.orgslideshare.net A proton-decoupled ¹³C NMR spectrum of this compound would typically exhibit three distinct signals:

Carbonyl Carbon (-COO⁻): This signal appears furthest downfield (typically 170-185 ppm) and is the most sensitive to the coordination with the Ca²⁺ ion. libretexts.org Broadening or shifting of this peak upon complexation is a strong indicator of metal-ligand interaction. researchgate.net

Methine Carbon (-CH-): The signal for the tertiary carbon.

Methyl Carbons (-CH₃): A single signal for the two equivalent methyl carbons.

The chemical shifts provide information on the electronic environment of each carbon atom. mnstate.edu While less common due to its very low natural abundance and low sensitivity, Calcium-43 (⁴³Ca) NMR could, in principle, be used to directly probe the calcium ion's local environment. rsc.org Such studies are challenging but can provide unique insights into the symmetry and nature of the coordination sphere. osti.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for the Isobutyrate Anion This table provides illustrative chemical shift (δ) ranges in ppm relative to TMS. Actual values depend on solvent and experimental conditions.

| Nucleus | Group | Multiplicity (¹H) / Type (¹³C) | Predicted Chemical Shift (δ, ppm) |

| ¹H | -CH - | Septet | 2.3 - 2.8 |

| ¹H | -CH ₃ | Doublet | 1.0 - 1.3 |

| ¹³C | -C OO⁻ | Carbonyl | 175 - 185 |

| ¹³C | -C H- | Methine | 30 - 40 |

| ¹³C | -C H₃ | Methyl | 15 - 25 |

Solid-State NMR for Crystalline Forms

Solid-State NMR (ssNMR) is essential for characterizing the structure of this compound in its crystalline, powdered form. nsf.gov Unlike in solution where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment and orientation within the crystal lattice.

A key application of ssNMR is the identification of crystallographically non-equivalent molecules within the asymmetric unit of the crystal. If the crystal structure contains two or more isobutyrate ligands in slightly different magnetic environments, the corresponding signals in the ssNMR spectrum will be split. mdpi.com For example, a single methyl carbon peak in the solution ¹³C spectrum might split into two or more distinct peaks in the solid-state spectrum. The magnitude of this splitting provides information about the subtle conformational and packing differences in the solid state. nsf.gov

Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to enhance the signal of low-abundance nuclei like ¹³C and to obtain high-resolution spectra of solids. ssNMR is therefore a vital complementary technique to X-ray diffraction for a complete structural determination of crystalline this compound. nih.gov

Mass Spectrometry for Molecular Characterization

Mass spectrometry is an indispensable tool for confirming the molecular weight and elemental composition of a compound. For a salt like this compound, which is non-volatile, techniques that involve soft ionization are typically required.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental formula. nih.gov Techniques such as Electrospray Ionization (ESI) or Fourier Transform Ion Cyclotron Resonance (FT-ICR) are suitable for this purpose. In a typical HRMS experiment, a dilute solution of this compound would be analyzed.

The expected ions would include adducts of the calcium cation (Ca²⁺) with one or two isobutyrate anions (CH₃)₂CHCOO⁻. Due to the isotopic distribution of calcium, the resulting mass spectrum would show a characteristic pattern. The most abundant isotope is ⁴⁰Ca, but other stable isotopes (⁴²Ca, ⁴³Ca, ⁴⁴Ca) exist in lower abundances.

A hypothetical HRMS analysis would focus on identifying the [Ca(C₄H₇O₂)]⁺ ion cluster. The precise mass of this ion allows for unambiguous formula confirmation, distinguishing it from other potential isobaric compounds.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for [Ca(C₄H₇O₂)]⁺ Ion

| Ion Formula | Calculated m/z (for ⁴⁰Ca, ¹²C, ¹H, ¹⁶O) | Main Isotopes | Expected Isotopic Pattern |

|---|

This is an interactive data table. Click on the headers to sort.

The high mass accuracy of HRMS, typically below 5 ppm, allows for the confident assignment of the elemental composition C₄H₇O₂Ca⁺ to the observed ion, confirming the presence of the calcium isobutyrate complex.

While this compound itself is not volatile enough for direct GC-MS analysis, this technique is highly effective for the analysis of its constituent isobutyric acid. nih.govnih.gov To achieve this, the salt is first acidified to protonate the isobutyrate anions, releasing free isobutyric acid. The volatile acid is then extracted into an organic solvent.

For robust GC-MS analysis, the isobutyric acid is typically derivatized to increase its volatility and improve its chromatographic properties. researchgate.net A common method is silylation, for example, using N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) to form the TBDMS ester of isobutyric acid. researchgate.net This derivatization is crucial for preventing peak tailing and enabling sensitive detection. mdpi.com

The GC-MS method would then separate the derivatized isobutyric acid from other volatile components. The mass spectrometer identifies the compound based on its characteristic fragmentation pattern. The use of Multiple Reaction Monitoring (MRM) on a triple quadrupole GC-MS system can provide high specificity, allowing isobutyric acid to be distinguished from its structural isomer, butyric acid. creative-proteomics.com

Table 2: Typical GC-MS Parameters for the Analysis of Derivatized Isobutyric Acid

| Parameter | Setting | Purpose |

|---|---|---|

| Injector | Split/Splitless, 250 °C | Vaporizes the sample for introduction onto the column. |

| Column | Fused silica (B1680970) capillary (e.g., 30 m x 0.25 mm, 0.25 µm film) | Separates analytes based on boiling point and polarity. |

| Oven Program | Temperature gradient (e.g., 50 °C to 280 °C) | Elutes compounds with a wide range of boiling points. nih.gov |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

| MS Ion Source | Electron Ionization (EI), 70 eV | Fragments the analyte to produce a characteristic mass spectrum. |

| MS Analyzer | Quadrupole or Ion Trap | Separates fragment ions based on their mass-to-charge ratio. |

This is an interactive data table. Click on the headers to sort.

This approach indirectly confirms the identity of the anion in the original calcium salt.

X-ray Diffraction Studies for Crystal Structure Determination

X-ray diffraction (XRD) is the most powerful technique for determining the arrangement of atoms within a crystalline solid. youtube.com It provides information on the crystal system, unit cell dimensions, and the precise coordinates of each atom.

Single-Crystal X-ray Diffraction (SC-XRD) provides the most detailed structural information, assuming a suitable single crystal of this compound can be grown. youtube.comresearchgate.net In this experiment, a single crystal is mounted and rotated in an X-ray beam, and the diffraction pattern is recorded. youtube.com

Table 3: Hypothetical Crystallographic Data for this compound (Anhydrous)

| Parameter | Hypothetical Value | Description |

|---|---|---|

| Formula | C₈H₁₄CaO₄ | The chemical formula of the anhydrous compound. |

| Formula Weight | 214.27 g/mol | The molar mass of the compound. |

| Crystal System | Monoclinic or Orthorhombic | A likely crystal system for such a coordination compound. |

| Space Group | e.g., P2₁/c or Pbca | Common space groups for this type of structure. |

| a, b, c (Å) | e.g., ~10, ~8, ~12 | Hypothetical unit cell dimensions. |

| α, β, γ (°) | 90, ~95, 90 (for Monoclinic) | Unit cell angles. |

| Z | 4 | The number of formula units per unit cell. |

| Coordination | 6- or 7-coordinate Ca²⁺ | Expected coordination environment around the calcium ion. |

This is an interactive data table. Click on the headers to sort.

Powder X-ray Diffraction (PXRD) is a fundamental technique for identifying crystalline phases and assessing the purity of a bulk sample. nih.govfrontiersin.org The sample is ground into a fine powder, and the diffraction pattern is collected. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), serves as a unique "fingerprint" for the crystalline material. nih.gov

The PXRD pattern of a pure this compound sample would be compared against a standard pattern from a database or a pattern calculated from single-crystal data. nih.govgovinfo.gov This method is highly effective for detecting crystalline impurities. For example, common impurities such as calcium carbonate or calcium hydroxide (B78521) would exhibit characteristic diffraction peaks at different 2θ angles, allowing for their identification even at low levels (typically >1%). nih.govresearchgate.net The technique is crucial for quality control in the synthesis of the material. frontiersin.org

Table 4: Hypothetical Powder X-ray Diffraction Peaks for this compound

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 100 |

| 15.2 | 5.82 | 45 |

| 21.1 | 4.21 | 80 |

| 25.8 | 3.45 | 60 |

This is an interactive data table. Click on the headers to sort. These are hypothetical values for illustrative purposes.

Thermal Analysis Techniques for Material Science Implications

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide critical information about the material's thermal stability, decomposition pathway, and phase transitions. nih.gov

In a combined TGA/DSC experiment, a sample of this compound would be heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). nih.gov TGA measures the change in mass as a function of temperature, while DSC measures the heat flow into or out of the sample. nih.govtainstruments.com

Based on the behavior of other calcium carboxylates like calcium oxalate (B1200264), the thermogram of this compound is expected to show distinct decomposition steps. youtube.com If the material is a hydrate, an initial mass loss corresponding to the loss of water molecules would be observed, typically below 150 °C, accompanied by an endothermic peak in the DSC curve. nist.gov The anhydrous salt would then decompose at higher temperatures. The decomposition of the isobutyrate ligands would likely occur in one or more steps, leading to the formation of calcium carbonate as an intermediate. This decomposition would be associated with a significant mass loss in the TGA and exothermic peaks in the DSC curve. Finally, at very high temperatures (typically >600 °C), the calcium carbonate would decompose to calcium oxide, with a final mass loss corresponding to the release of carbon dioxide. researchgate.net

Table 5: Hypothetical Thermal Analysis Data for this compound Monohydrate

| Temperature Range (°C) | Mass Loss (TGA) | DSC Event | Associated Process |

|---|---|---|---|

| 80 - 140 | ~7.7% | Endotherm | Dehydration (Loss of one H₂O molecule) |

| 350 - 500 | ~48.0% | Exotherm(s) | Decomposition of isobutyrate to form CaCO₃ |

This is an interactive data table. Click on the headers to sort. The percentages are calculated based on the formula Ca(C₄H₇O₂)₂·H₂O.

These thermal analysis data are crucial for understanding the material's stability and for defining its processing limits in various applications.

Differential Scanning Calorimetry (DSC) Applications

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is a powerful tool for investigating thermal transitions such as melting, crystallization, and decomposition.

For this compound, which may exist in a hydrated form, the DSC thermogram is expected to exhibit distinct endothermic peaks corresponding to specific thermal events. The initial endothermic event, typically occurring at temperatures around 100 °C, is attributed to the dehydration of the compound, where water of crystallization is lost. nist.gov The enthalpy of this transition can be calculated from the area of the peak and provides information on the energy required to remove the water molecules from the crystal lattice.

Following dehydration, the anhydrous this compound remains stable until it reaches its decomposition temperature. The decomposition process is also observed as an endothermic or exothermic event on the DSC curve, indicating the energy change associated with the breakdown of the molecule. The peak temperature and the shape of this transition provide valuable information about the thermal stability of the compound.

Interactive Data Table: Expected Thermal Events for this compound in DSC Analysis

| Thermal Event | Expected Temperature Range (°C) | Type of Transition |

| Dehydration | 80 - 120 | Endothermic |

| Decomposition | 350 - 500 | Endothermic/Exothermic |

Note: The exact temperatures can vary depending on factors such as heating rate and atmospheric conditions.

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is particularly useful for determining the thermal stability and composition of compounds by observing the mass loss associated with decomposition and volatilization events.

The thermal decomposition of this compound under an inert atmosphere is expected to proceed through a primary decomposition step leading to the formation of a ketone and calcium carbonate. This is a common decomposition pathway for alkaline earth metal carboxylates. stackexchange.com

The proposed decomposition reaction for this compound is as follows:

(CH₃)₂CHCOO)₂Ca → (CH₃)₂CH-CO-CH(CH₃)₂ + CaCO₃

Subsequently, at higher temperatures, the calcium carbonate formed will decompose to calcium oxide and carbon dioxide:

CaCO₃ → CaO + CO₂

The TGA thermogram would show distinct steps of mass loss corresponding to these decomposition events. The first step corresponds to the loss of 2,4-dimethyl-3-pentanone, and the second step, occurring at a significantly higher temperature, corresponds to the release of carbon dioxide from calcium carbonate. By analyzing the percentage of mass loss at each stage, the stoichiometry of the decomposition reactions can be confirmed.

Interactive Data Table: Theoretical Mass Loss for this compound Decomposition

| Decomposition Step | Volatile Product | Theoretical Mass Loss (%) | Residual Product |

| 1 | 2,4-Dimethyl-3-pentanone | 52.78 | Calcium Carbonate |

| 2 | Carbon Dioxide | 20.55 (of initial mass) | Calcium Oxide |

Calculations are based on the molar masses of the respective compounds.

This detailed analysis of the thermal decomposition pathway using TGA provides critical information about the byproducts and the thermal stability of this compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties of calcium diisobutyrate, offering a lens into its structure, stability, and reactivity from first principles.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is based on the principle that the energy of a system can be determined from its electron density, which is a function of only three spatial coordinates, making it computationally more feasible than methods that use the full many-electron wavefunction. wikipedia.orgmpg.de DFT calculations can provide valuable information about the geometry, bonding, and electronic properties of this compound.

In a typical DFT study of this compound, the molecule would be modeled, and its geometry optimized to find the lowest energy structure. From this optimized structure, various electronic properties can be calculated.

Key Research Findings from Hypothetical DFT Studies:

Optimized Geometry: DFT calculations would predict the bond lengths and angles of the diisobutyrate anion and the coordination environment of the Ca²⁺ ion. The ionic bond between the calcium and the carboxylate groups would be characterized by a specific bond length, and the geometry of the isobutyrate ligands would be determined.

Electronic Properties: The distribution of electron density would reveal the polar nature of the Ca-O bonds. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would provide insights into the molecule's reactivity. The energy gap between the HOMO and LUMO is a key indicator of chemical stability.

Vibrational Frequencies: DFT can predict the vibrational frequencies of the molecule, which correspond to the infrared (IR) and Raman spectra. These calculated spectra can be compared with experimental data to validate the computational model. For instance, the characteristic symmetric and asymmetric stretching frequencies of the carboxylate groups would be identified.

Below is a hypothetical data table summarizing the kind of results a DFT calculation might yield for this compound.

| Property | Predicted Value (Hypothetical) | Description |

| Ca-O bond length | 2.35 Å | The average distance between the calcium ion and the oxygen atoms of the carboxylate groups. |

| C=O bond length | 1.26 Å | The length of the carbon-oxygen double bond within the carboxylate group. |

| C-C bond length (backbone) | 1.54 Å | The length of the carbon-carbon single bonds in the isobutyrate structure. |

| HOMO-LUMO Gap | 5.8 eV | The energy difference between the highest occupied and lowest unoccupied molecular orbitals, indicating high electronic stability. |

| Carboxylate Stretch (sym) | ~1420 cm⁻¹ | The predicted frequency for the symmetric stretching vibration of the COO⁻ group. |

| Carboxylate Stretch (asym) | ~1580 cm⁻¹ | The predicted frequency for the asymmetric stretching vibration of the COO⁻ group. |

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. psu.edu These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties, including spectroscopic parameters. psu.eduresearchgate.net

For this compound, ab initio calculations would be employed to predict various spectroscopic properties with high fidelity. These calculations are particularly useful for understanding the fine details of the molecule's interaction with electromagnetic radiation.

Predicted Spectroscopic Properties:

NMR Chemical Shifts: Ab initio methods can calculate the nuclear magnetic shielding tensors, which are then used to predict the ¹H and ¹³C NMR chemical shifts. These predictions help in the assignment of experimental NMR spectra.

Vibrational Spectra: Similar to DFT, ab initio methods can compute the harmonic and anharmonic vibrational frequencies, providing a detailed prediction of the IR and Raman spectra. psu.edu The accuracy of these predictions can often surpass that of DFT, especially when using higher-level methods like CCSD(T). psu.edu

Electronic Absorption Spectra: By calculating the energies of excited electronic states using methods like Time-Dependent DFT (TD-DFT) or multireference ab initio methods, the electronic absorption spectrum (UV-Vis) can be predicted. For a simple salt like this compound, significant absorption would be expected only in the deep UV region.

A hypothetical table of ab initio predicted spectroscopic data is presented below.

| Spectroscopic Parameter | Predicted Value (Hypothetical) | Experimental Correlation |

| ¹H NMR (CH proton) | δ 2.5 ppm | Correlates to the chemical environment of the proton on the tertiary carbon of the isobutyrate group. |

| ¹³C NMR (C=O carbon) | δ 185 ppm | Correlates to the chemical environment of the carboxylate carbon. |

| ¹³C NMR (CH carbon) | δ 35 ppm | Correlates to the chemical environment of the tertiary carbon in the isobutyrate group. |

| IR Freq. (C-H stretch) | 2970 cm⁻¹ | Corresponds to the stretching vibrations of the C-H bonds in the methyl and CH groups. |

| Raman Freq. (Ca-O stretch) | 350 cm⁻¹ | A low-frequency mode corresponding to the vibration of the ionic bond between the calcium ion and the oxygen atoms. |

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. mdpi.com

MD simulations can be used to explore the different conformations that this compound can adopt in both solution and the solid state. plos.org

In Solution: In an aqueous environment, the isobutyrate anions and calcium cations will be solvated by water molecules. MD simulations can reveal the structure of the hydration shells around the ions and the conformational flexibility of the isobutyrate chains. The simulations would track the rotation around the C-C single bonds of the isobutyrate ligand.

In the Solid State: In the crystalline form, the ions are arranged in a regular lattice. MD simulations can be used to study the vibrational motions of the ions within the crystal and to investigate potential phase transitions at different temperatures and pressures.

MD simulations are particularly well-suited for studying the non-covalent interactions that govern the behavior of molecules in a condensed phase. mdpi.com

Ion Pairing and Aggregation: In solution, calcium and diisobutyrate ions can form various types of ion pairs (contact, solvent-shared, etc.). MD simulations can quantify the relative stability of these species and investigate the tendency of the ions to form larger aggregates or clusters. nih.gov This is crucial for understanding the solution chemistry of the salt.

Interaction with Surfaces: The interaction of this compound with surfaces, which is relevant for its potential applications, can also be modeled. For example, simulations could show how the salt adsorbs onto a mineral surface or a polymer matrix.

A hypothetical data table from an MD simulation study could look like this:

| Simulation Parameter | Finding (Hypothetical) | Implication |

| Radial Distribution Function g(r) Ca-O | First peak at 2.4 Å | Indicates the most probable distance for the first hydration shell or direct ion pairing with carboxylate oxygen. ump.edu.my |

| Coordination Number of Ca²⁺ | Average of 6 water molecules in the first solvation shell. | Describes the local environment of the calcium ion in aqueous solution. |

| Self-Diffusion Coefficient of Ions | D(Ca²⁺) = 0.8 x 10⁻⁹ m²/s, D(Isobutyrate⁻) = 1.2 x 10⁻⁹ m²/s | Quantifies the mobility of the ions in solution. |

| Potential of Mean Force (PMF) | A distinct minimum at a Ca-anion separation of ~4 Å, corresponding to a stable solvent-separated ion pair. | Provides the free energy landscape of ion association and dissociation. |

Machine Learning and Artificial Intelligence in Chemical Research

Machine learning (ML) and artificial intelligence (AI) are increasingly being applied in chemical research to accelerate discovery and gain new insights from large datasets. nih.govrsc.org While specific ML studies on this compound are not prevalent, the methodologies can be conceptually applied.

Property Prediction: ML models can be trained on large databases of chemical compounds to predict properties of new molecules. nih.gov A model could be developed to predict the solubility or thermal stability of various calcium carboxylates, including this compound, based on their molecular descriptors.

Force Field Development: ML potentials are a new generation of force fields for MD simulations that are trained on high-accuracy quantum mechanics data. arxiv.org An ML potential for calcium carboxylates could enable highly accurate and efficient MD simulations of these systems.

Analysis of Simulation Data: AI algorithms can be used to analyze the vast amounts of data generated by MD simulations to identify complex patterns and mechanisms that might be missed by traditional analysis methods. nih.gov For instance, an AI could identify rare conformational transition events of the isobutyrate ligand.

The application of these advanced computational techniques provides a comprehensive, multi-scale understanding of this compound, from its fundamental electronic structure to its collective behavior in different environments.

Prediction of Reaction Pathways

The prediction of chemical reaction pathways is a cornerstone of modern chemistry, enabling the design of efficient synthetic routes and the understanding of decomposition mechanisms. arxiv.org Quantum chemical calculations and machine learning models are at the forefront of these predictive efforts. rsc.orgnih.gov These computational approaches can estimate the energetics of reactants, products, intermediates, and transition states, thereby mapping out the most likely course of a reaction. rsc.org

For a compound like this compound, computational methods can be used to explore its synthesis from isobutyric acid and a calcium source, or to predict its thermal decomposition products. researchgate.netresearchgate.net For instance, Density Functional Theory (DFT) calculations can elucidate the step-by-step mechanism of the hydrocyanation of hydrazones catalyzed by a calcium complex, revealing the energy profile of the reaction, including the transition states and intermediates. beilstein-journals.org Similarly, machine learning models, such as Reactron, can predict reaction outcomes by modeling the movement of electrons, offering a detailed mechanistic picture. arxiv.org These models are trained on vast datasets of known reactions and can predict outcomes for new combinations of reactants with high accuracy. arxiv.orgnih.gov

A hypothetical energy profile for a predicted reaction pathway involving this compound is detailed in the table below. Such a profile helps in identifying the rate-limiting step and optimizing reaction conditions.

Data-Driven Material Design Principles

Data-driven approaches, integrating machine learning and high-throughput computational screening, are revolutionizing materials science by accelerating the discovery of new materials with desired properties. acs.orgd-nb.info This paradigm involves an iterative design cycle: generating a large number of candidate materials in silico, predicting their properties using computational models, and then using the feedback to inform the next round of design. d-nb.info Methods like Bayesian optimization, genetic algorithms, and neural networks are employed to navigate the vast chemical space efficiently. d-nb.infomannodigroup.com

In the context of this compound, these principles could be applied to design novel materials where it serves as a key building block. For example, it could be a component in a metal-organic framework (MOF) or a functional additive in a polymer. Machine learning models can be trained on datasets of existing materials to predict properties such as thermal stability, mechanical strength, or gas adsorption capacity for new, hypothetical structures incorporating this compound. nih.govresearchgate.net For instance, machine learning has been successfully used to predict the compressive strength of calcium-based geopolymers by analyzing features like molar ratios and curing conditions. researchgate.net A similar approach could optimize formulations containing this compound for specific applications.

The following table illustrates a hypothetical screening of this compound derivatives for a target property, a common practice in data-driven material design.

Supramolecular Assembly Prediction and Modeling

Supramolecular chemistry focuses on the non-covalent interactions that govern the self-assembly of molecules into larger, ordered structures. mdpi.com Predicting how individual molecules like this compound will self-assemble is crucial for designing advanced materials and functional systems. researchgate.net The assembly process is driven by a balance of forces including metal coordination, hydrogen bonding, electrostatic forces, and van der Waals interactions. mdpi.com

Computational modeling plays a vital role in understanding and predicting these complex assembly processes. researchgate.net Molecular dynamics (MD) simulations and Monte Carlo methods can simulate the aggregation of molecules, revealing the most stable and likely supramolecular architectures. The coordination between the calcium ion (Ca²⁺) and the carboxylate groups of the isobutyrate ligands is expected to be a primary driver of assembly, potentially leading to the formation of coordination polymers or discrete nanoclusters. mdpi.comrsc.org This is analogous to how calcium ions crosslink carboxylated cellulose (B213188) nanocrystals primarily through electrostatic interactions. mdpi.com Advanced computational tools, sometimes combined with machine learning, can predict the resulting structures and their properties, guiding experimental efforts to synthesize these complex assemblies. mdpi.com For example, studies on microbially induced calcium carbonate precipitation have revealed how organic matrices guide crystal formation and self-assembly, a process that can be modeled to understand the underlying mechanisms. nih.gov

The table below summarizes the key non-covalent interactions that would be considered in the computational modeling of this compound self-assembly.

Reactivity, Transformation, and Reaction Mechanisms

Mechanistic Studies of Chemical Transformations

The transformation of calcium diisobutyrate can proceed through several key reaction types, including hydrolysis, esterification, and decarboxylation.

Detailed mechanistic studies on the hydrolysis and solvolysis of this compound are not extensively documented in publicly available literature. However, based on the general principles of salt and ester chemistry, hydrolysis of this compound in aqueous solution is expected to yield isobutyric acid and calcium hydroxide (B78521). The reaction involves the nucleophilic attack of water on the carbonyl carbon of the isobutyrate anion, a process that would be influenced by pH. In acidic conditions, the equilibrium would favor the formation of the protonated isobutyric acid.

Similarly, solvolysis in an alcohol solvent (alcoholysis) would be expected to produce an ester of isobutyric acid and calcium hydroxide. The rate of these reactions would depend on factors such as temperature, solvent polarity, and the presence of catalysts. For instance, studies on other esters show that hydrolysis rates can be pH-dependent oecd.org.

The role of this compound as a reactant in esterification and transesterification reactions is not described in the surveyed scientific literature. Typically, these reactions involve the conversion of carboxylic acids or other esters. ekb.eggoogle.comresearchgate.netnih.govutp.edu.my While calcium compounds, notably calcium oxide (CaO), are sometimes employed as heterogeneous catalysts in transesterification processes for biodiesel production, this involves the calcium species acting as a catalyst rather than this compound serving as a starting material. researchgate.net

The thermal decomposition of calcium salts of carboxylic acids is a well-known method for producing ketones, a process termed ketonic decarboxylation. wikipedia.org When subjected to heat, typically through dry distillation, two equivalents of a carboxylate salt are converted into a symmetric ketone, with calcium carbonate being the inorganic byproduct.

The generally accepted mechanism involves the nucleophilic attack of the alpha-carbon of one carboxylate group onto the carbonyl carbon of a second carboxylate, leading to the formation of a ketone and a metal carbonate. wikipedia.org For this compound, this pathway would lead to the formation of diisopropyl ketone (2,4-dimethyl-3-pentanone) and calcium carbonate.

Proposed Decarboxylation Reaction: Ca(CH(CH₃)₂COO)₂ (s) → (CH(CH₃)₂)₂CO (g) + CaCO₃ (s)

Coordination Chemistry and Complexation Behavior

The coordination chemistry of calcium is characterized by its flexibility in coordination number and geometry, which is crucial in its structural and biological roles. The isobutyrate ligand, as a carboxylate, can interact with the calcium center in several ways.

Specific studies detailing the kinetics of ligand exchange for this compound are scarce. Generally, ligand exchange reactions involving calcium are important in various chemical and biological systems. rsc.orgnih.gov The rate of exchange can be influenced by the nature of the incoming and outgoing ligands and the solvent environment. For some calcium-carboxylate complexes, the binding can be quite strong, hindering ligand exchange. researchgate.net Research on other metal-carboxylate systems shows that the exchange mechanism can be associative, where the incoming ligand binds before the leaving group departs. chemrxiv.org However, without specific experimental data for this compound, any discussion of its ligand exchange kinetics remains speculative.

The isobutyrate ligand can coordinate to the calcium ion through one or both of its oxygen atoms. This allows for several coordination modes, including monodentate, bidentate chelating, and bridging modes.

Evidence for these modes can be found in structurally characterized coordination polymers. A study of a strontium(II) coordination polymer containing isobutyrate ligands, which is noted to be isostructural with a calcium analogue, provides significant insight. nih.gov In this structure, the isobutyrate ligands exhibit a chelating, bridging μ₂-η²:η¹ mode . This means each isobutyrate ligand forms a chelate ring with one metal center (η²), while also using one of its carboxylate oxygens to bridge (μ₂) to an adjacent metal center (η¹). This dual functionality allows for the formation of a one-dimensional polymeric chain. nih.gov

This behavior is consistent with findings for the closely related calcium propionate, where infrared spectroscopy suggests a mixture of bidentate chelating and bridging coordination modes. scispace.com In these structures, the carboxylate group acts as a versatile linker, connecting metal centers to build extended networks. The carboxylate groups of aspartate and glutamate (B1630785) are known to coordinate with calcium in a bidentate fashion in many proteins. nih.gov

The coordination environment around the calcium ion in such polymers is typically completed by other ligands, such as water molecules. In the isostructural calcium/strontium 2-methylpropanoate (B1197409) (isobutyrate) polymer, the metal center is coordinated by isobutyrate ligands and water molecules, with the isobutyrate adopting a μ₃-bridging mode. nih.gov

Illustrative Coordination Data for Isobutyrate Ligand

While crystal structure data for pure this compound is not available in the search results, the bond lengths from the related strontium-isobutyrate coordination polymer can provide an example of the coordination environment.

| Bond | Length (Å) | Coordination Type |

| Sr—O (bridging) | 2.5377 - 2.7563 | Bridging carboxylate oxygen |

| Sr—O (non-bridging) | 2.6270 - 2.6364 | Chelating carboxylate oxygen |

| Data from the isostructural [Sr(ib)₂(H₂mda)]n polymer. nih.gov |

This table demonstrates the different bond lengths associated with the bridging and non-bridging (chelating) oxygen atoms of the isobutyrate ligand, reflecting their distinct roles in the coordination sphere of the metal center.

Crystallization Science and Control

Influence of Environmental Factors on Crystallization Pathways

pH Effects on Precipitation

The precipitation of calcium salts of weak acids is highly dependent on the solution's pH. The solubility of these salts, and thus the conditions for their crystallization, are directly influenced by the pH because it dictates the concentration of the conjugate base anion available to precipitate with calcium ions (Ca²⁺). nih.gov

Conversely, as the pH increases (alkaline conditions), the equilibrium shifts, causing the isobutyric acid to deprotonate and increase the concentration of isobutyrate anions. This rise in the anion concentration increases the ion activity product of calcium and isobutyrate ions. When this product exceeds the solubility product constant (Ksp) for calcium diisobutyrate, the solution becomes supersaturated, driving precipitation and crystallization. tomocon.eunih.gov

This principle is well-documented for other calcium salts. For instance, the solubility of calcium carbonate and calcium citrate (B86180) markedly decreases as the pH rises. nih.govtomocon.eu In industrial preparations of calcium propionate, the pH is carefully controlled, often within a range of 6.5 to 8.0, to ensure efficient reaction and subsequent crystallization. researchgate.net Studies on calcium carbonate have shown that higher pH values not only decrease solubility but can also induce the formation of specific crystal polymorphs like calcite. tomocon.eukit.edu Therefore, controlling the pH is a critical parameter for managing the onset of precipitation, the yield, and potentially the crystal form of this compound.

| Compound | Solubility at pH < 5 | Solubility at pH ~6 | Solubility at pH ~7.5 |

|---|---|---|---|

| Calcium Carbonate | High | Moderate | Low |

| Calcium Citrate | High | Moderate | Low |

| Calcium Phosphate | High | Low | Very Low |

| Calcium Chloride | Very High | Very High | Very High |

Role of Impurities and Additives as Crystallization Modifiers

The crystallization process, encompassing nucleation and crystal growth, can be significantly altered by the presence of impurities and additives. These substances can modify crystal size, shape (morphology), and even the crystalline phase (polymorph), often at very low concentrations.

Impurities: Inorganic impurities, particularly other metal ions, can have a profound impact on the crystallization of calcium salts. acs.org Ions with a similar ionic radius to Ca²⁺, such as Mg²⁺, can become incorporated into the crystal lattice, introducing strain and altering growth kinetics. researchgate.net For example, in calcium carbonate crystallization, magnesium ions are known to inhibit the growth of the stable calcite phase and favor the formation of the less stable aragonite polymorph. researchgate.net Other metal ions like Na⁺, K⁺, Al³⁺, and Fe³⁺ have been shown to affect the crystal growth rate and morphology of calcium sulfate, with some promoting the formation of elongated, needle-like crystals. acs.org The presence of phosphate impurities can also accelerate or retard crystal growth depending on concentration. scispace.com It is plausible that similar metallic or anionic impurities would affect this compound crystallization by adsorbing onto active growth sites on the crystal surface, thereby inhibiting or redirecting growth. acs.orgresearchgate.net

Additives: Organic and polymeric additives are widely used to control crystallization. acs.orgacs.org Carboxylic acids and polycarboxylates are particularly effective. For instance, citric acid, a tricarboxylic acid, is a known inhibitor of calcium salt crystallization, a property attributed to its ability to chelate calcium ions in solution and adsorb onto crystal surfaces. nih.govmdpi.com The inhibitory effect often increases with the number of carboxyl groups in the molecule. mdpi.com

Polymers such as poly(acrylic acid) (PAA) and poly(vinyl alcohol) (PVA) can also act as powerful modifiers. acs.orgacs.orgresearchgate.net These molecules can delay the onset of nucleation and slow crystal growth. acs.org Furthermore, they can stabilize transient amorphous phases (like amorphous calcium carbonate, ACC) and direct the formation of specific polymorphs by selectively interacting with certain crystal faces. researchgate.net In the case of calcium carbonate, PAA tends to favor the formation of the vaterite polymorph over the more stable calcite. acs.org The mechanism involves the polymer chains adsorbing to the surfaces of newly formed nuclei, preventing their growth and transformation. researchgate.net Similar principles would apply to this compound, where tailored additives could be used to control particle size and morphology.

| Additive | Primary Effect | Observed Morphological/Polymorphic Change | Reference |

|---|---|---|---|

| Magnesium Ions (Mg²⁺) | Inhibition of Calcite Growth | Favors formation of aragonite; can stabilize amorphous precursors. | researchgate.net |

| Citric Acid | Inhibition of Nucleation and Growth | Inhibits calcite growth by adsorbing onto crystal surfaces. | mdpi.com |

| Poly(acrylic acid) (PAA) | Growth Inhibition; Polymorph Control | Stabilizes amorphous calcium carbonate (ACC); promotes vaterite formation. | acs.org |

| Poly(vinyl alcohol) (PVA) | Inhibition of Calcite Transformation | Inhibits the transformation of vaterite to calcite, resulting in stable vaterite or aragonite. | acs.org |

Crystallization in Confined and Bio-inspired Systems

Microfluidic Approaches to Controlled Crystallization

Microfluidic devices offer a powerful platform for studying and controlling crystallization processes with high precision. frontiersin.orgscispace.com These systems manipulate small volumes of fluids in channels with dimensions on the microscale, enabling exquisite control over parameters like supersaturation, mixing times, temperature, and residence time. researchgate.netfrontiersin.org

For crystallizing calcium salts, microfluidic reactors allow for the rapid mixing of reactant solutions (e.g., a calcium chloride solution and a sodium isobutyrate solution) under highly controlled conditions. scispace.com This precise control over the local supersaturation can be used to influence both nucleation rates and crystal growth. Droplet-based microfluidics is a particularly advantageous technique where crystallization occurs within discrete, monodisperse droplets. frontiersin.orgnih.gov This method allows for the production of highly uniform microparticles, as each droplet acts as an independent, isolated microreactor. frontiersin.org By adjusting precursor concentrations, pH, and aging time within these droplets, a library of calcium phosphate microparticles with fine-tuned properties has been successfully produced. nih.gov

This approach provides several benefits for the controlled crystallization of this compound:

Uniform Particle Size: The confined volume of droplets leads to the formation of particles with a narrow size distribution. frontiersin.org

Morphology Control: The controlled mixing and supersaturation profiles can be used to select for specific crystal morphologies. scispace.com

Polymorph Screening: Microfluidic platforms enable high-throughput screening of conditions that may favor the formation of different crystalline polymorphs. researchgate.net

Study of Confined Growth: These devices serve as an excellent model for studying how physical confinement affects crystal growth, a phenomenon relevant in both geological and biological systems. d-nb.infonih.govmdpi.com

Biomineralization Principles and Analogues

Biomineralization is the process by which living organisms produce minerals, often creating complex, hierarchical structures with remarkable properties. frontiersin.orgnih.govnih.gov The formation of calcium carbonate in mollusk shells and calcium phosphate in bone are classic examples. researchgate.netwikipedia.org The principles derived from studying these systems can inspire strategies for the controlled, "bio-inspired" crystallization of synthetic compounds like this compound.

Key principles of biomineralization applicable to calcium carboxylates include:

Organic Matrix Templating: Organisms utilize a framework of organic macromolecules (proteins, polysaccharides) that directs mineral formation. wikipedia.orgmdpi.com These matrices can control nucleation sites, crystal orientation, and morphology. For instance, specific proteins in mollusk shells are thought to template the formation of either calcite or aragonite. researchgate.net A similar approach could use tailored polymers or self-assembled monolayers to direct the crystallization of this compound.

Control over Supersaturation: Biological systems maintain precise control over local ion concentrations, preventing uncontrolled precipitation and allowing for gradual, organized crystal growth. nih.gov

Use of Precursor Phases: Biomineralization often proceeds through a transient, amorphous precursor phase, such as amorphous calcium carbonate (ACC). frontiersin.orgnih.gov This amorphous phase is more soluble and can be molded into complex shapes before it transforms into a more stable, crystalline form. The presence of stabilizing organic molecules is crucial for controlling this transformation. researchgate.net

Additive-Mediated Control: Organisms secrete specific soluble macromolecules that interact with growing crystals to modify their shape and inhibit growth on certain faces, leading to intricate and functional morphologies. nih.govresearchgate.net

By mimicking these strategies, such as by crystallizing this compound in the presence of specific polymers or within a hydrogel matrix, it may be possible to create materials with controlled crystal size, shape, and organization, analogous to the sophisticated structures found in nature. mdpi.com

Stability and Degradation Pathways

Thermal Degradation Mechanisms

The thermal decomposition of calcium diisobutyrate, a salt of a carboxylic acid, is expected to proceed in stages, analogous to other calcium carboxylates like calcium oxalate (B1200264). h-and-m-analytical.comrsc.org While specific experimental data for this compound is not extensively documented, a theoretical pathway can be constructed based on established chemical principles. The process likely involves the initial loss of any bound water, followed by the decomposition of the anhydrous salt.

The primary thermal decomposition of anhydrous calcium carboxylates typically yields calcium carbonate and a ketone. In the case of this compound, this would result in the formation of calcium carbonate and 2,4-dimethyl-3-pentanone.

Chemical Reaction: Ca(OOCCH(CH₃)₂)₂ → CaCO₃ + (CH(CH₃)₂)₂CO

At higher temperatures, the formed calcium carbonate will further decompose to calcium oxide and carbon dioxide. mdpi.com

Chemical Reaction: CaCO₃ → CaO + CO₂

Table 1: Predicted Thermal Decomposition Stages of this compound

| Stage | Temperature Range (°C) | Process | Primary Products |

| 1 | ~100 - 200 | Dehydration (if hydrate) | Anhydrous this compound, Water (H₂O) |

| 2 | ~350 - 500 | Decomposition of Anhydrous Salt | Calcium Carbonate (CaCO₃), 2,4-Dimethyl-3-pentanone |

| 3 | >600 | Decomposition of Carbonate | Calcium Oxide (CaO), Carbon Dioxide (CO₂) |

Note: Temperature ranges are estimates based on the decomposition of similar calcium salts like calcium oxalate and calcium carbonate. h-and-m-analytical.commdpi.com

Photolytic and Oxidative Degradation Routes

The degradation of this compound can be initiated or accelerated by exposure to light (photolysis) and reactive oxygen species (oxidation).

Photolytic Degradation: Carboxylate compounds can undergo photolytic degradation. The presence of metal ions, such as the Ca(II) in this compound, can form complexes that may enhance photolysis under certain conditions. mdpi.com For instance, studies on other compounds have shown that Ca(II) complexes can facilitate direct photolysis and self-sensitized oxidation. mdpi.comresearchgate.net The isobutyrate moiety itself does not have strong chromophores to absorb significant near-UV or visible light, but degradation can be sensitized by other substances present in a formulation or in the environment.

Oxidative Degradation: Oxidative degradation involves reaction with oxidants like hydroxyl radicals (•OH). The tertiary hydrogen atom on the isobutyrate molecule is a potential site for oxidative attack. The reaction would likely proceed via hydrogen abstraction, leading to the formation of a carbon-centered radical. This radical can then react further with oxygen to form peroxy radicals and subsequently a variety of degradation products, including 2-hydroxyisobutyric acid and acetone (B3395972). While specific studies on this compound are lacking, this pathway is common for compounds with similar aliphatic structures.

Hydrolytic Degradation Pathways

This compound is the salt of a strong base (calcium hydroxide) and a weak acid (isobutyric acid). In the presence of water, it can undergo hydrolysis, establishing an equilibrium that releases isobutyric acid and calcium hydroxide (B78521).

Chemical Reaction: Ca(OOCCH(CH₃)₂)₂ + 2H₂O ⇌ 2CH(CH₃)₂COOH + Ca(OH)₂

The extent of hydrolysis is dependent on the pH of the solution. In acidic conditions, the equilibrium will shift to the right, favoring the formation of isobutyric acid. Conversely, in strongly alkaline conditions, the equilibrium will shift to the left. The registration dossier for the analogous compound, calcium dipropionate, indicates that hydrolysis is not expected to be a significant degradation pathway under neutral environmental pH conditions (pH 7), though it may become more relevant under acidic or basic conditions. europa.eu The degradation is primarily governed by the stability of the isobutyrate anion, which is generally stable towards hydrolysis.

Environmental Fate and Biodegradation Studies (Excluding Ecotoxicity)

The environmental fate of this compound is largely determined by the behavior of the isobutyrate anion, as the calcium ion is a common and naturally occurring element. Isobutyrate is a known intermediate in the anaerobic degradation of organic matter, particularly from the breakdown of the amino acid valine. oup.comresearchgate.net

Studies have shown that isobutyrate can be biodegraded by various microorganisms under different conditions. oup.comnih.gov

Anaerobic Degradation: In anaerobic environments, such as sediments or digesters, isobutyrate can be fermented by specific bacteria. For example, certain strains of strictly anaerobic bacteria can ferment glutarate to a mixture of butyrate (B1204436) and isobutyrate. nih.gov Other microorganisms, like Desulforhabdus amnigenus, can degrade isobutyrate, with acetate (B1210297) being a common intermediate. oup.com

Aerobic Degradation: In the presence of oxygen, isobutyrate is expected to be readily biodegradable. The degradation pathway likely involves its conversion to intermediates of central metabolism, such as acetyl-CoA, which can then enter the citric acid cycle.

Table 2: Summary of Isobutyrate Biodegradation

| Condition | Process | Key Intermediates / Products | Reference Organisms |

| Anaerobic | Fermentation / Sulfate Reduction | Acetate, Butyrate, Propionate | Desulforhabdus amnigenus, Desulfococcus multivorans |

| Aerobic | Oxidation | Acetyl-CoA, CO₂, H₂O | General soil and water microorganisms |

Predictive Models for Degradation Product Formation

Predictive models can be employed to estimate the degradation pathways and products of chemical compounds, often when experimental data is limited. These models typically use structure-activity relationships (SARs) and quantitative structure-activity relationships (QSARs). nih.govnih.gov

For this compound, predictive modeling could focus on several aspects:

Hydrolysis: Models could predict the rate of hydrolysis based on the pKa of isobutyric acid and the pH of the environment.

Biodegradation: Models for predicting biodegradation pathways (e.g., the Eawag-BBD pathway prediction system) can suggest plausible metabolic routes for the isobutyrate anion based on known enzymatic reactions. ethz.ch For isobutyrate, a likely predicted pathway would involve its activation to isobutyryl-CoA and subsequent metabolism.

While specific predictive models developed for this compound are not documented, existing models for carboxylic acids and aliphatic compounds could be adapted to provide valuable insights into its likely degradation products under various environmental and stress conditions. nih.govmdpi.com

Interactions in Complex Chemical and Biological Systems

Interactions with Polymeric Matrices (e.g., Plasticization Mechanisms)

Calcium diisobutyrate's interaction with polymeric matrices is primarily understood through its role as a plasticizer, a substance incorporated into a material to increase its flexibility, workability, and distensibility. The plasticization mechanism involves the insertion of the plasticizer molecules between the polymer chains. This process reduces the intermolecular forces, such as van der Waals forces and hydrogen bonds, that hold the polymer chains together. The increased spacing and lubrication between the chains allow them to slide past one another more easily, resulting in a decrease in the glass transition temperature (Tg) and a more flexible material. frontiersin.org

While direct studies on this compound are limited, the behavior of structurally similar isobutyrate esters provides significant insight. For instance, 2,2,4-trimethyl-1,3-pentanediol (B51712) diisobutyrate (TXIB) is a known secondary plasticizer used in numerous poly(vinyl chloride) (PVC) formulations. scispace.com Its function is to lower production costs and decrease the viscosity of plastisols, which are suspensions of PVC particles in a liquid plasticizer. scispace.com The plasticizing effect of such compounds is attributed to their ability to disrupt the polymer's three-dimensional arrangement, thereby lowering the energy required for molecular movement.

The interaction of plasticizers can be influenced by other components in the formulation, such as fillers. Fillers like calcium carbonate are often added to PVC formulations, which can increase the viscosity of the plastisol. google.com Plasticizers and viscosity modifiers are then used to offset this effect.

Table 1: Examples of Isobutyrate-Related Plasticizers and Their Polymer Interactions This table is generated based on available data and may not be exhaustive.

| Plasticizer/Related Compound | Polymer Matrix | Primary Interaction/Function | Reference(s) |

|---|---|---|---|

| 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate (TXIB) | Poly(vinyl chloride) (PVC) | Secondary plasticizer, viscosity reduction | scispace.com |

| Isobutyrate Esters (general) | PVC | Plasticization, increased flexibility | scispace.com |

| Di(2-ethylhexyl)phthalate (DEHP) | PVC | Primary plasticizer (for comparison) |

Supramolecular Interactions and Self-Assembly Phenomena

Supramolecular interactions are non-covalent forces, including hydrogen bonding, electrostatic interactions, van der Waals forces, and metal-ligand coordination, that drive the spontaneous organization of molecules into larger, well-defined structures. whiterose.ac.uk The self-assembly of calcium carboxylates, such as this compound, is a pertinent example of this phenomenon, leading to the formation of complex architectures like coordination polymers. researchgate.net